4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione
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Overview
Description
4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its bicyclic structure, which includes a pteridine ring system. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a diaminopyrimidine derivative with a suitable diketone. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pteridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce tetrahydropteridines.
Scientific Research Applications
4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in folate metabolism and its potential as a cofactor in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders and as a precursor to biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or providing necessary functional groups. Its molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase and thymidylate synthase.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Tetrahydropteridine: A reduced form of pteridine, involved in various enzymatic reactions.
Dihydropteridine: Another reduced form, with distinct biological functions.
Uniqueness
4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its role as a cofactor in enzymatic processes make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h3-4,7-8H,1-2H2,(H2,9,10,11,12) |
InChI Key |
BZRXEGANCPUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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